Cas no 1512203-32-5 (5-Bromo-8-chloro-1-methyl-1,2,3,4-tetrahydroisoquinoline)

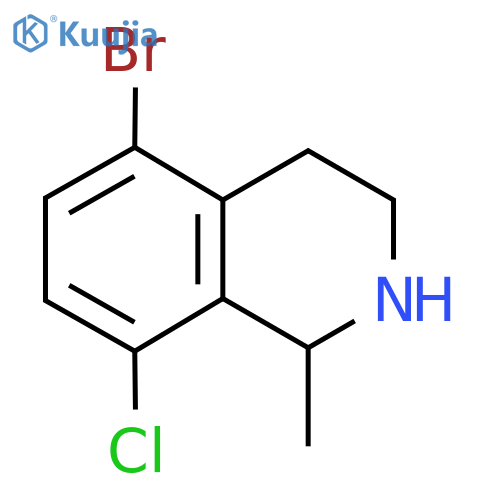

1512203-32-5 structure

商品名:5-Bromo-8-chloro-1-methyl-1,2,3,4-tetrahydroisoquinoline

CAS番号:1512203-32-5

MF:C10H11BrClN

メガワット:260.558040857315

MDL:MFCD21706115

CID:5617365

PubChem ID:66157686

5-Bromo-8-chloro-1-methyl-1,2,3,4-tetrahydroisoquinoline 化学的及び物理的性質

名前と識別子

-

- AKOS015500763

- EN300-3033547

- 5-bromo-8-chloro-1-methyl-1,2,3,4-tetrahydroisoquinoline

- 1512203-32-5

- 5-Bromo-8-chloro-1-methyl-1,2,3,4-tetrahydroisoquinoline

-

- MDL: MFCD21706115

- インチ: 1S/C10H11BrClN/c1-6-10-7(4-5-13-6)8(11)2-3-9(10)12/h2-3,6,13H,4-5H2,1H3

- InChIKey: FZISSRXTCZZIEG-UHFFFAOYSA-N

- ほほえんだ: BrC1=CC=C(C2=C1CCNC2C)Cl

計算された属性

- せいみつぶんしりょう: 258.97634g/mol

- どういたいしつりょう: 258.97634g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 1

- 重原子数: 13

- 回転可能化学結合数: 0

- 複雑さ: 188

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 1

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 3

- トポロジー分子極性表面積: 12Ų

5-Bromo-8-chloro-1-methyl-1,2,3,4-tetrahydroisoquinoline 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-3033547-0.05g |

5-bromo-8-chloro-1-methyl-1,2,3,4-tetrahydroisoquinoline |

1512203-32-5 | 95.0% | 0.05g |

$587.0 | 2025-03-19 | |

| Enamine | EN300-3033547-5g |

5-bromo-8-chloro-1-methyl-1,2,3,4-tetrahydroisoquinoline |

1512203-32-5 | 5g |

$2028.0 | 2023-09-06 | ||

| Enamine | EN300-3033547-1g |

5-bromo-8-chloro-1-methyl-1,2,3,4-tetrahydroisoquinoline |

1512203-32-5 | 1g |

$699.0 | 2023-09-06 | ||

| Enamine | EN300-3033547-10g |

5-bromo-8-chloro-1-methyl-1,2,3,4-tetrahydroisoquinoline |

1512203-32-5 | 10g |

$3007.0 | 2023-09-06 | ||

| Enamine | EN300-3033547-0.1g |

5-bromo-8-chloro-1-methyl-1,2,3,4-tetrahydroisoquinoline |

1512203-32-5 | 95.0% | 0.1g |

$615.0 | 2025-03-19 | |

| Enamine | EN300-3033547-5.0g |

5-bromo-8-chloro-1-methyl-1,2,3,4-tetrahydroisoquinoline |

1512203-32-5 | 95.0% | 5.0g |

$2028.0 | 2025-03-19 | |

| Enamine | EN300-3033547-1.0g |

5-bromo-8-chloro-1-methyl-1,2,3,4-tetrahydroisoquinoline |

1512203-32-5 | 95.0% | 1.0g |

$699.0 | 2025-03-19 | |

| Enamine | EN300-3033547-10.0g |

5-bromo-8-chloro-1-methyl-1,2,3,4-tetrahydroisoquinoline |

1512203-32-5 | 95.0% | 10.0g |

$3007.0 | 2025-03-19 | |

| Enamine | EN300-3033547-0.25g |

5-bromo-8-chloro-1-methyl-1,2,3,4-tetrahydroisoquinoline |

1512203-32-5 | 95.0% | 0.25g |

$642.0 | 2025-03-19 | |

| Enamine | EN300-3033547-2.5g |

5-bromo-8-chloro-1-methyl-1,2,3,4-tetrahydroisoquinoline |

1512203-32-5 | 95.0% | 2.5g |

$1370.0 | 2025-03-19 |

5-Bromo-8-chloro-1-methyl-1,2,3,4-tetrahydroisoquinoline 関連文献

-

M. Kubus,K. Levin,S. Kroeker,D. Enseling,T. Jüstel,H.-J. Meyer Dalton Trans., 2015,44, 2819-2826

-

Po-Jung Huang,Yoshiki Natori,Yasutaka Kitagawa Dalton Trans., 2019,48, 908-914

-

Dan Zhou,Yanhui Liu,Bingjun Shen,Xinle Zhao,Ying Xu,Jian Tian Phys. Chem. Chem. Phys., 2016,18, 7927-7931

-

Ibrar Ayub,Dangsheng Su,Marc Willinger,Alexey Kharlamov,Leonid Ushkalov,Valery A. Zazhigalov,Nataly Kirillova,Robert Schlögl Phys. Chem. Chem. Phys., 2003,5, 970-978

-

Sudip Mandal,Barla Thirupathi Org. Biomol. Chem., 2020,18, 5287-5314

1512203-32-5 (5-Bromo-8-chloro-1-methyl-1,2,3,4-tetrahydroisoquinoline) 関連製品

- 585516-41-2(Ethyl 6-(Chloromethyl)-4-(furan-2-yl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate)

- 1020969-78-1(2-[2-(4-ethoxyphenyl)-4-oxo-4H,5H-pyrazolo[1,5-d][1,2,4]triazin-5-yl]acetamide)

- 1241725-65-4(O1-tert-butyl O3-methyl 5-fluoropiperidine-1,3-dicarboxylate)

- 2229352-66-1(3-amino-3-(3-fluoro-4-methylphenyl)cyclobutan-1-ol)

- 865591-06-6(N-1-(adamantan-1-yl)ethyl-5-oxo-2H,3H,5H-1,3thiazolo3,2-apyrimidine-6-carboxamide)

- 275797-10-9(Benzene, 1-(3-chloropropyl)-4-iodo-)

- 212268-44-5(4-Chloro-7-cyclopentyl-7H-pyrrolo2,3-Dpyrimidine)

- 136920-91-7(5-Amino-6-phenylpiperidin-2-one)

- 2228929-60-8(5-(3-bromo-5-methoxypyridin-4-yl)-1,3-oxazol-2-amine)

- 1956377-75-5(1-Methyl-1-azaspiro[4.5]decan-8-amine dihydrochloride)

推奨される供給者

Shandong Feiyang Chemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Xiamen PinR Bio-tech Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

上海帛亦医药科技有限公司

ゴールドメンバー

中国のサプライヤー

試薬

Shanghai Xinsi New Materials Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Hubei Rhino Pharmaceutical Tech Co.,Ltd.

ゴールドメンバー

中国のサプライヤー

試薬